![molecular formula C12H8BrNO3S B5633020 4-bromo-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide](/img/structure/B5633020.png)
4-bromo-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The compound is synthesized through condensation reactions, employing precursors like 4-bromobenzaldehyde and sulfadiazine. This process involves advanced spectroscopic methods for characterization, including FTIR and UV–Vis spectra, alongside computational methods like DFT for structural analysis (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Molecular Structure Analysis
The molecular structure has been extensively studied using spectroscopic and computational analyses. Techniques like NMR and FT-IR, alongside DFT calculations, help in understanding the electronic and geometric structure, contributing to insights on stability and reactivity (Akram, Abbasi, Mahmood, Lima, Perveen, Ashraf, Ahmad, & Goumri‐Said, 2019).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including cycloadditions and condensations, leading to the synthesis of complex molecules with potential anticancer and radioprotective properties (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008). Its reactivity has been explored in the context of synthesizing novel quinolines and analyzing their biological activities.
properties
IUPAC Name |
4-bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJBFYWOEXXDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide |
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